molecular formula C16H14N2O2 B8339248 2-(2-Methoxy-phenyl)-7-methyl-3h-quinazolin-4-one

2-(2-Methoxy-phenyl)-7-methyl-3h-quinazolin-4-one

Cat. No.: B8339248
M. Wt: 266.29 g/mol
InChI Key: RIAHQRGVEUOJAB-UHFFFAOYSA-N
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Description

2-(2-Methoxy-phenyl)-7-methyl-3h-quinazolin-4-one is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(2-methoxyphenyl)-7-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C16H14N2O2/c1-10-7-8-11-13(9-10)17-15(18-16(11)19)12-5-3-4-6-14(12)20-2/h3-9H,1-2H3,(H,17,18,19)

InChI Key

RIAHQRGVEUOJAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC(=N2)C3=CC=CC=C3OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(2-Cyano-5-methyl-phenyl)-2-methoxy-benzamide 2-Amino-4-methyl anthronitrile (50.0 g, 378.3 mmol) was dissolved in 1 L dry pyridine and cooled to 0° C. O-Anisoyl chloride (63.0 ml, 453.96 mmol) was added dropwise over a 40 minute period and the reaction was allowed to warm to room temperature and stirred under a nitrogen atmosphere for 16 hours. The reaction was poured over 2 L of ice and the product formed a precipitate. The product was collected by vacuum filtration and dried for 3 days to produce the desired product a fluffy tan solid. Recovered 92.0 g 91% yield. LC/MS (10-99%) M/Z 267.2, retention time 3.34 minutes.
Name
N-(2-Cyano-5-methyl-phenyl)-2-methoxy-benzamide 2-Amino-4-methyl anthronitrile
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

To a mechanically stirred suspension of N-(2-cyano-5-methylphenyl)-2-methoxybenzamide (180 g, 0.67 mol) in 1.8 L ethanol under an N2 atmosphere was added 6 N sodium hydroxide solution (310 g in 1.25 L water). To the above mixture, 30% hydrogen peroxide (350 mL, 3.64 mol) was slowly added. The solution was then slowly heated to 80° C. and maintained at this temperature for 4 h. The reaction mixture was concentrated under reduced pressure to remove ethanol, giving a suspension which was quenched with ice cold water (1.8 L) and acidified with acetic acid to pH 5-6 to give a solid residue. The solid was filtered and washed with water, then dissolved in 5.5 L CH2Cl2 and washed with water (2×18 L). The organic layer was dried over sodium sulfate, and the solvent was removed under reduced pressure to give a light yellow solid (100 g, 54%). mp 165-170° C. 1H NMR (CDCl3) δ 2.429 (s, 3H), 4.2 (s, 3), 6.8-7.2 (m, 3H), 7.4-7.6 (m, 2H), 8.2-8.4 (d, 1H), 8.6 (s, 1H), 10.8 (bs, 1H) ppm; 13CNMR (CDCl3) δ21.68, 55.6, 111.3, 118.2, 119.6, 121.1, 125.7, 127.14, 127.64, 130.96, 132.56, 144.9, 149.06, 150.42, 157.25, 161.52. M/z (obs., [m+H]+)=268.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
1.25 L
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Yield
54%

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